![molecular formula C19H21FN6O2 B2989345 8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-67-3](/img/structure/B2989345.png)
8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
This compound is a derivative of imidazole and purine, which are both important structures in biochemistry. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purines are biologically significant and form part of DNA and RNA molecules. They also occur in many other important molecules, such as ATP, GTP, cyclic AMP, NADH, and coenzyme A.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole and purine rings would contribute to the rigidity of the molecule, while the fluorophenyl and propyl groups could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could make the compound more lipophilic, potentially affecting its solubility and reactivity .Scientific Research Applications
Antifungal Activity
The compound has shown moderate antifungal activity against Candida spp . This suggests that it could be used in the development of new antifungal treatments, particularly for infections caused by Candida species .
Antibacterial Activity
The compound has also demonstrated antibacterial properties . This indicates its potential use in the creation of new antibacterial drugs, which could be particularly useful in the fight against drug-resistant bacterial strains .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives via a catalyst-free one-pot four-component cyclocondensation reaction . These derivatives could have various applications in different fields of chemistry .
Use in Quinazoline Derivative Manufacturing
The compound has been used in the manufacture of quinazoline derivatives . These derivatives have been the subject of significant pharmaceutical research in recent years, particularly for the treatment of various forms of cancer .
Synthesis of Propargyloxy Derivatives
The compound has been used in the synthesis of 6- and 7-propargyloxy derivatives . These derivatives could have potential applications in the development of new therapeutic agents .
Precursor to Various Applications
As an organofluorine compound, 4-Fluoroaniline, a part of the compound, is used as a precursor to various potential and real applications . This suggests that the compound could also be used as a precursor in the synthesis of other compounds .
Mechanism of Action
Future Directions
The future research directions would depend on the context in which this compound is being studied. If it shows promising biological activity, future research could focus on optimizing its structure for better efficacy, studying its mechanism of action in more detail, or investigating its potential as a therapeutic agent .
properties
IUPAC Name |
6-[3-(4-fluoroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-4-9-21-14-7-5-13(20)6-8-14/h5-8,11,21H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSFLSCTBFKBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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